![molecular formula C21H22N2O2 B5368407 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime](/img/structure/B5368407.png)
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFO is a synthetic compound that belongs to the class of oxime derivatives and is structurally similar to the natural compound, acetylcholine.
Mecanismo De Acción
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which improves cognitive function. This compound also has antioxidant properties, which can protect neurons from oxidative stress and prevent neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound also has neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has been shown to increase the concentration of acetylcholine in the brain, which is responsible for cognitive functions such as memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime in lab experiments include its simple synthesis method, high yield, and potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data in humans.
Direcciones Futuras
For 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime research include the development of more potent and selective acetylcholinesterase inhibitors, the investigation of this compound's potential therapeutic applications in other diseases such as schizophrenia, and the evaluation of this compound's safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other drugs may have synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
The synthesis of 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime involves the reaction of 4-fluorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then treated with 2,6-dimethylpiperidine to obtain this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is responsible for cognitive functions such as memory and learning. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[(9E)-9-hydroxyiminofluoren-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-7-5-8-14(2)23(13)21(24)18-12-6-11-17-19(18)15-9-3-4-10-16(15)20(17)22-25/h3-4,6,9-14,25H,5,7-8H2,1-2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPHXLIAIBUGH-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)C2=CC=CC\3=C2C4=CC=CC=C4/C3=N\O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

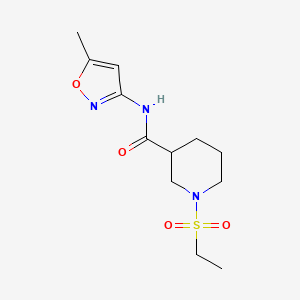
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)
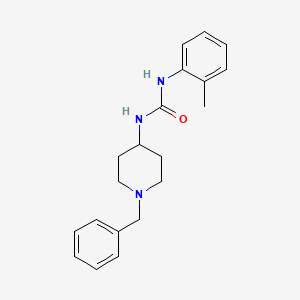
![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
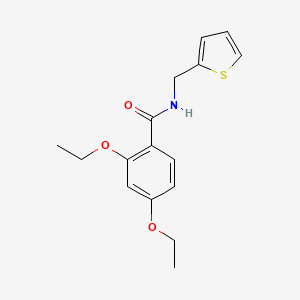
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)
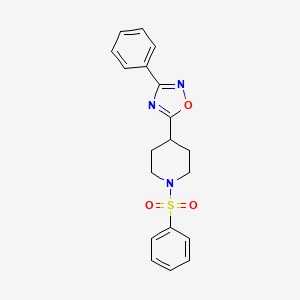
![2-(2-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B5368391.png)
![N-{2-[2-(3,5-dinitrobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5368401.png)
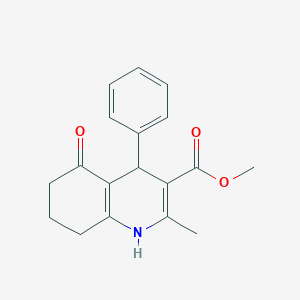
![2,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5368416.png)